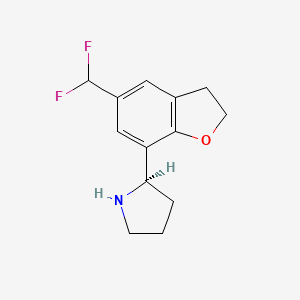![molecular formula C6H4ClN3O B12979453 7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B12979453.png)
7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with morpholine in a solvent mixture of dichloromethane (DCM) and ethanol at 0°C. The reaction mixture is then stirred at room temperature for a couple of hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.
Cyclization Reactions: Formation of fused ring systems through intramolecular cyclization.
Condensation Reactions: Reaction with aldehydes or ketones to form imidazo[1,2-c]pyrimidine derivatives.
Common Reagents and Conditions
Nucleophiles: Morpholine, amines, thiols.
Solvents: Dichloromethane, ethanol, t-butanol.
Catalysts: Potassium t-butoxide, acids or bases depending on the reaction.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes and receptors, such as ATR inhibitors for cancer therapy.
Biological Studies: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Chemical Biology: Utilized in the study of protein-ligand interactions and signal transduction pathways.
Industrial Applications: Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an ATR inhibitor, it binds to the ATR protein, inhibiting its kinase activity and thereby affecting DNA damage response pathways. This can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but lacks the chlorine atom.
Pyrazolo[1,5-a]pyrimidine: Another fused heterocycle with different nitrogen positioning.
Thiotriazolopyrimidine: Contains sulfur and has different biological activities.
Uniqueness
7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one is unique due to its specific chlorine substitution, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
7-chloro-3H-imidazo[1,2-c]pyrimidin-2-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-5-9-6(11)2-10(5)3-8-4/h1,3H,2H2 |
InChI Key |
URCXLKGVHMOPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C2N1C=NC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B12979387.png)


![3-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B12979407.png)







![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12979459.png)
![Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole-2,3A,5(1H,3H)-Tricarboxylate](/img/structure/B12979463.png)
